Cas no 1807168-91-7 (3-Bromo-2,4-difluorophenacyl bromide)

3-Bromo-2,4-difluorophenacyl bromide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AY01599-5g |
3-Bromo-2,4-difluorophenacyl bromide |
1807168-91-7 | 95% | 5g |
$2275.00 | 2024-04-20 | |
A2B Chem LLC | AY01599-250mg |
3-Bromo-2,4-difluorophenacyl bromide |
1807168-91-7 | 95% | 250mg |
$249.00 | 2024-04-20 | |
Apollo Scientific | PC501706-250mg |
3-Bromo-2,4-difluorophenacyl bromide |
1807168-91-7 | 95% | 250mg |
£120.00 | 2025-02-21 | |
Apollo Scientific | PC501706-5g |
3-Bromo-2,4-difluorophenacyl bromide |
1807168-91-7 | 95% | 5g |
£1260.00 | 2025-02-21 | |
Apollo Scientific | PC501706-1g |
3-Bromo-2,4-difluorophenacyl bromide |
1807168-91-7 | 95% | 1g |
£360.00 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1592631-250mg |
2-Bromo-1-(3-bromo-2,4-difluorophenyl)ethan-1-one |
1807168-91-7 | 98% | 250mg |
¥2698 | 2023-04-15 | |
A2B Chem LLC | AY01599-1g |
3-Bromo-2,4-difluorophenacyl bromide |
1807168-91-7 | 95% | 1g |
$675.00 | 2024-04-20 |
3-Bromo-2,4-difluorophenacyl bromide 関連文献
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5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Song-Bo Lu,Hongxin Chai,Jas S. Ward,Mao Quan,Jin Zhang,Kari Rissanen,Ray Luo Chem. Commun., 2020,56, 888-891
3-Bromo-2,4-difluorophenacyl bromideに関する追加情報
Comprehensive Overview of 3-Bromo-2,4-difluorophenacyl bromide (CAS No. 1807168-91-7): Properties, Applications, and Industry Insights
3-Bromo-2,4-difluorophenacyl bromide (CAS No. 1807168-91-7) is a specialized halogenated aromatic compound gaining traction in pharmaceutical and agrochemical research due to its unique structural features. This bromine- and fluorine-substituted derivative exhibits remarkable reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry. Researchers are increasingly exploring its potential in cross-coupling reactions and as a building block for fluorinated bioactive molecules, aligning with the growing demand for organofluorine compounds in drug discovery.
The compound's molecular structure (C8H4Br2F2O) combines electron-withdrawing bromine and fluorine atoms, which enhance its utility in nucleophilic substitution reactions. Recent studies highlight its role in developing PET radiotracers and fluorescent probes, addressing trending topics like precision medicine and diagnostic imaging. Its crystalline form and high purity grade (>98%) ensure reproducibility in sensitive applications, a critical factor for laboratories focusing on high-throughput screening or catalyst development.
In the context of green chemistry advancements, 3-Bromo-2,4-difluorophenacyl bromide has been investigated for atom-efficient transformations. Its compatibility with microwave-assisted synthesis and flow chemistry setups answers industry demands for sustainable production methods. Analytical techniques like HPLC and NMR spectroscopy confirm its stability under various conditions, a frequently searched topic among chemists optimizing reaction conditions for heterocyclic compound synthesis.
The compound's structure-activity relationship (SAR) studies reveal promising interactions with biological targets, particularly in designing kinase inhibitors—a hot topic in cancer research forums. Patent analyses show rising interest in its derivatives for CNS-targeting therapeutics, correlating with increased searches for blood-brain barrier permeable compounds. Proper storage conditions (2-8°C under inert atmosphere) and handling protocols are emphasized in technical datasheets, addressing common queries about compound stability in research databases.
Emerging applications in material science include its use as a precursor for liquid crystal monomers and OLED materials, tapping into the booming display technology market. The regioselectivity imparted by its difluorophenacyl moiety enables precise molecular engineering, a key discussion point in computational chemistry circles. Recent publications demonstrate its utility in click chemistry applications, particularly for creating bioconjugates—a trending search term in biotechnology journals.
Quality control parameters for CAS 1807168-91-7 strictly monitor heavy metal residues and solvent content, reflecting industry concerns about process impurities. Its spectral data (IR, MS) are extensively documented to support structure verification, a frequent requirement in peer-reviewed synthesis publications. The compound's scalability in multi-step syntheses makes it relevant for contract manufacturing organizations (CMOs) seeking reliable fine chemical suppliers.
With the fluorochemicals market projected to grow at 5.8% CAGR (2023-2030), 3-Bromo-2,4-difluorophenacyl bromide exemplifies how strategic halogen placement can unlock novel structure-property relationships. Its crystallographic data aids in molecular modeling studies, frequently referenced in drug design webinars. The compound's electrophilic character at the benzylic position enables diverse functional group interconversions, a subject of numerous organic chemistry tutorial searches.
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